![molecular formula C12H18N2O2 B2726548 tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate CAS No. 1259056-74-0](/img/structure/B2726548.png)

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

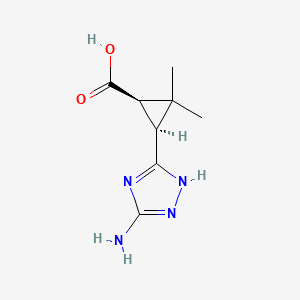

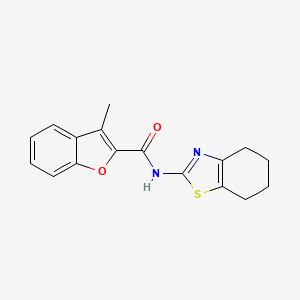

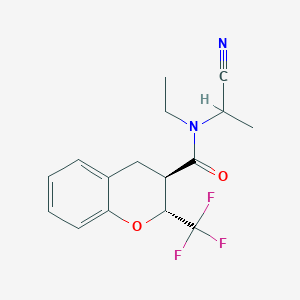

“tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate” is a chemical compound with a molecular weight of 222.29 . Its IUPAC name is tert-butyl (6-methyl-3-pyridinyl)methylcarbamate . The InChI code for this compound is 1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate” can be represented by the formula C12H18N2O2 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate” is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Applications De Recherche Scientifique

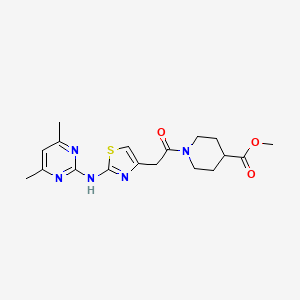

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

- Application : tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate has been employed in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions . The N-Boc group serves as a protective moiety for amines, allowing for further functionalization.

Tetrasubstituted Pyrroles with Ester or Ketone Groups

- Application : tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate has been utilized in the preparation of tetrasubstituted pyrroles. These pyrroles contain ester or ketone groups at the C-3 position, which can be valuable in medicinal chemistry and materials science .

Chemoselective Tert-Butoxycarbonylation of Amines

- Application : tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate acts as a chemoselective reagent for the tert-butoxycarbonylation of both aromatic and aliphatic amines. This reaction has been studied using in situ React IR technology, confirming its effectiveness and selectivity .

Organic Synthesis and Medicinal Chemistry

- Application : tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate can serve as a building block in organic synthesis. Its unique structure provides opportunities for designing novel compounds with potential biological activity. Researchers in medicinal chemistry may explore its derivatives for drug development .

Catalyst Ligand Design

- Application : The pyridine moiety in tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate can act as a ligand in coordination chemistry. Researchers may investigate its use in catalysis, especially in transition metal-catalyzed reactions .

Agrochemicals and Crop Protection

- Application : Carbamates are known for their pesticidal properties. tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate could be explored for its potential as an agrochemical, contributing to crop protection and pest management .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYSAVKHVPIBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)

![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)